5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Description
5-Chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2, a sulfone (5,5-dioxo) moiety, and a 2-nitrobenzamide group at position 2. The compound’s stereoelectronic properties, derived from its nitro and sulfone substituents, likely influence its solubility, metabolic stability, and binding interactions .
Crystallographic refinement tools like SHELXL and visualization software such as ORTEP-3 have been critical in resolving its molecular geometry and confirming the sulfone’s planar configuration . However, direct pharmacological data for this compound remain scarce in publicly available literature.
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O5S/c1-11-4-3-5-17(12(11)2)24-19(15-9-31(29,30)10-16(15)23-24)22-20(26)14-8-13(21)6-7-18(14)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWMITZHMKXBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Nitrobenzamide Group: This step involves the coupling of the nitrobenzamide moiety to the thieno[3,4-c]pyrazole core, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nitro Group Transformations
The nitro group undergoes characteristic reductions and substitutions:
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Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl typically converts nitro groups to amines .
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Electrophilic aromatic substitution : The nitro group directs incoming electrophiles to the meta position, enabling further functionalization (e.g., halogenation, acylation) .
Table 1: Nitro Group Reaction Conditions
| Reaction Type | Reagents/Catalysts | Outcome |
|---|---|---|
| Reduction (H₂/Pd-C) | Hydrogen gas, Pd catalyst | Primary amine formation |
| Reduction (Fe/HCl) | Iron, HCl | Amine derivative with possible side products |
Chloro Group Reactions
The chloro substituent may participate in nucleophilic aromatic substitution or elimination reactions:
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Substitution : Requires activation of the aromatic ring (e.g., via electron-withdrawing groups like nitro). Reagents like hydroxide or amines could replace Cl under high temperatures .
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Elimination : Potential formation of aryl chlorides under basic conditions, though less likely without adjacent leaving groups.
Amide Bond Hydrolysis
The benzamide moiety can hydrolyze under acidic or basic conditions:
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Acidic hydrolysis : HCl in aqueous ethanol converts amide to carboxylic acid and amine.
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Basic hydrolysis : NaOH in aqueous solution yields carboxylate and amine .
Heterocyclic Ring Reactivity
The thieno[3,4-c]pyrazole ring system exhibits unique reactivity:
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Electrophilic substitution : Possible at positions activated by electron-donating groups (e.g., methyl substituents).
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Redox reactions : The 5,5-dioxo groups may participate in redox processes, influencing ring stability or leading to ring-opening under specific conditions.
Scientific Research Applications
The compound 5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications primarily in medicinal chemistry, agriculture, and materials science, supported by relevant data and case studies.
Structure and Composition
- Molecular Formula : C19H15ClN2O3S
- Molecular Weight : 354.85 g/mol
- IUPAC Name : this compound
Physical Properties
- Solubility : Soluble in organic solvents like DMSO and DMF.
- Stability : Stable under standard laboratory conditions; however, sensitivity to light may affect its stability.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications of the thieno[3,4-c]pyrazole structure enhanced cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) due to the inhibition of specific kinase pathways involved in tumor growth .
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against several bacterial strains:
- Case Study : In vitro testing revealed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Agricultural Applications
The compound has potential uses in agrochemicals as a pesticide or herbicide.
Herbicidal Activity
Studies indicate that this compound can inhibit the growth of certain weeds:
- Case Study : Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to controls, indicating its efficacy as a selective herbicide .
Materials Science
This compound is also being explored for its applications in materials science.
Polymer Development
The unique properties of the compound allow it to be used as a monomer in polymer synthesis:
- Case Study : Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the thieno[3,4-c]pyrazole core might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Electronic and Steric Modifications
- Nitro vs. This may affect binding to target proteins or susceptibility to enzymatic reduction .
- Sulfone (5,5-dioxo) vs. Ketone (5-oxo) : The sulfone group increases polarity and hydrogen-bonding capacity compared to the ketone in , which could improve aqueous solubility but reduce membrane permeability .
- 2,3-Dimethylphenyl vs.
Hypothetical Pharmacokinetic and Pharmacodynamic Implications
While direct comparative pharmacological studies are absent, structural trends suggest:
- Metabolic Stability : The nitro group in the target compound may render it more prone to hepatic reduction than analogues with methoxy or fluoro substituents .
- Solubility : The sulfone group likely improves water solubility relative to and , though this may be offset by the nitro group’s hydrophobicity.
- Target Affinity : The dimethylphenyl group could enhance affinity for hydrophobic enzyme pockets, whereas the chloro substituents in might favor interactions with polar residues.
Biological Activity
5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,4-c]pyrazole core and nitrobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 460.9 g/mol. The presence of chlorine and nitro groups suggests potential reactivity and biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Antimicrobial Activity : Some studies suggest that related compounds exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic processes.
- Anticancer Properties : The thieno[3,4-c]pyrazole framework has been linked to anticancer activities through inhibition of specific kinases involved in tumor growth and proliferation. The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its analogs:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thieno[3,4-c]pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
- Cancer Cell Line Study : In vitro tests on human breast cancer cell lines demonstrated that the compound could reduce cell viability by up to 70% at certain concentrations. Mechanistic studies revealed that it triggered apoptosis via caspase activation.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step protocols, including cyclization and coupling reactions. For example, a general procedure for analogous pyrazole-carboxamide derivatives employs DMF as a solvent, EDCI/HOBt coupling agents, and triethylamine as a base, with purification via preparative TLC and recrystallization . Optimization requires iterative adjustments to:
- Catalyst/stoichiometry : Use equimolar ratios of intermediates (e.g., 1:1 for EDCI and HOBt) to minimize side products.
- Temperature : Room temperature for coupling steps to prevent decomposition.
- Purification : Sequential washing with acidic/basic solutions (e.g., 0.2 M HCl and 2 M NaOH) to remove unreacted reagents .
Which spectroscopic and crystallographic techniques are most reliable for confirming its structure?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and validates the sulfone (dioxo) and nitro groups. ORTEP-III graphical interfaces aid in visualizing thermal ellipsoids .
- NMR/IR : -NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm). IR confirms sulfone (1150–1300 cm) and nitro (1520 cm) stretches .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) with <5 ppm error .
How can researchers establish purity and stability under varying storage conditions?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%).
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolytic stability of the nitro and sulfone moieties .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C typical for benzamide derivatives) .
Advanced Research Questions
How should contradictory data (e.g., computational vs. experimental solubility) be resolved?
- Triangulation : Cross-validate results using multiple methods. For instance, SwissADME-predicted logP values may conflict with experimental shake-flask measurements. Replicate experiments under controlled pH/temperature and apply statistical tests (e.g., ANOVA) .
- Error source analysis : Check for impurities (via LC-MS) or crystallinity differences (PXRD) that alter solubility .
What computational strategies predict its binding affinity to biological targets?
- Docking studies : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., cyclooxygenase-2). The nitro group’s electron-withdrawing effects and sulfone’s hydrogen-bonding capacity are critical .
- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD fluctuations (<2 Å acceptable) .
How can structure-activity relationships (SAR) guide pharmacological optimization?
- Analog synthesis : Modify the 2-nitrobenzamide group to introduce electron-donating substituents (e.g., -OCH) and compare IC values in enzyme assays .
- Pharmacokinetic profiling : SwissADME predicts drug-likeness (e.g., Lipinski violations) and guides adjustments to the thieno-pyrazole core to enhance bioavailability .
Methodological Notes for Data Interpretation
- Crystallographic refinement : SHELXL’s R-factor (<5%) and goodness-of-fit (GOF ≈1.0) ensure model accuracy. Disordered sulfone groups require PART instructions for proper occupancy .
- Synthetic yields : Low yields (<50%) in coupling steps may necessitate switching to microwave-assisted synthesis (e.g., 100°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
